![molecular formula C8H8BFO2 B2519256 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole CAS No. 2346531-07-3](/img/structure/B2519256.png)
5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole
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Overview
Description
5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole is a novel, low-molecular weight oxaborole antifungal drug . It is also known as Tavaborole . This molecule has been shown to penetrate the nail after topical application at concentrations sufficient to inhibit the primary causative fungi of onychomycosis .
Synthesis Analysis
The synthesis of benzoxaboroles, including 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole, plays important roles in organic synthesis, molecular recognition, and supramolecular chemistry . Benzoxaboroles have desirable physicochemical and drug-like properties, making them a privileged structure in medicinal chemistry .Molecular Structure Analysis
The molecular structure of 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole is influenced by the presence of the fluorine atom. The fluorine atom reduces both the molecular dipole moment and the hydrogen bond acceptor abilities of a ring oxygen atom, hence affecting the structure of the main hydrogen-bonded motif .Chemical Reactions Analysis
Benzoxaboroles, including 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole, exhibit the highest reactivity among different derivatives of phenylboronic acids . This high reactivity might be related to their unbalanced coordination sphere .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole are influenced by its molecular structure. The presence of the fluorine atom reduces both the molecular dipole moment and the hydrogen bond acceptor abilities of a ring oxygen atom .Scientific Research Applications
- Onychomycosis Treatment : 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole has been investigated as a potential treatment for onychomycosis (fungal nail infections). It inhibits fungal growth by targeting specific enzymes involved in protein synthesis .
- Comparison with Tavaborole : Interestingly, another oxaborole antifungal drug called tavaborole has also been developed for onychomycosis treatment . Comparing the efficacy and safety profiles of these two compounds could be an interesting research avenue.
Antifungal Activity
Mechanism of Action
Target of Action
The primary target of 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole is a cytoplasmic enzyme called leucyl-tRNA synthetase . This enzyme plays a crucial role in the translation process of protein synthesis .
Mode of Action
5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole interacts with its target by inhibiting the function of leucyl-tRNA synthetase . This inhibition disrupts the protein synthesis process, leading to the death of the fungal cells .
Biochemical Pathways
The compound affects the protein synthesis pathway by inhibiting the function of leucyl-tRNA synthetase . This disruption in protein synthesis leads to the death of the fungal cells .
Pharmacokinetics
It’s known that the physicochemical and drug-like properties of benzoxaboroles make them effective in medicinal chemistry .
Result of Action
The result of the action of 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole is the death of the fungal cells . By inhibiting the function of leucyl-tRNA synthetase, the compound disrupts protein synthesis, which is vital for the survival and growth of the fungal cells .
Action Environment
It’s known that the properties of benzoxaboroles make them versatile in various environments .
Safety and Hazards
Tavaborole, also known as 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole, has been approved by the US Food and Drug Administration (FDA) for the treatment of onychomycosis of the toenails caused by Trichophyton mentagrophytes or Trichophyton rubrum . The most frequent adverse events include application site exfoliation, ingrown toenail, application site erythema, and application site dermatitis .
Future Directions
The unique electron deficiency and coordination property of boron, present in 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole, led to a wide range of applications in chemistry, energy research, materials science, and the life sciences . Organoboron compounds used to treat various diseases besides tumor treatments through BNCT technology have also marked an important milestone . Following the clinical introduction of bortezomib as an anti-cancer agent, benzoxaborole drugs, tavaborole and crisaborole, have been approved for clinical use in the treatments of onychomycosis and atopic dermatitis . Some heterocyclic organoboron compounds represent potentially promising candidates for anti-infective drugs . This suggests that 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole and similar compounds may have potential for further development and application in the medical field.
properties
IUPAC Name |
5-fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO2/c1-5-2-7(10)3-6-4-12-9(11)8(5)6/h2-3,11H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFKQDZBYJRDAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2C)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole | |
CAS RN |
2346531-07-3 |
Source
|
Record name | 5-fluoro-7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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